molecular formula C10H12O4 B1583785 Methyl 2,3-dimethoxybenzoate CAS No. 2150-42-7

Methyl 2,3-dimethoxybenzoate

Cat. No. B1583785
CAS RN: 2150-42-7
M. Wt: 196.2 g/mol
InChI Key: MGLIMPUPAKQITQ-UHFFFAOYSA-N
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Description

“Methyl 2,3-dimethoxybenzoate” is a chemical compound with the molecular formula C10H12O4 . Its average mass is 196.200 Da and its monoisotopic mass is 196.073563 Da . It is also known by other names such as “2,3-Dimethoxybenzoate de méthyle” in French, “Benzoic acid, 2,3-dimethoxy-, methyl ester” as per ACD/Index Name, and “Methyl-2,3-dimethoxybenzoat” in German .


Synthesis Analysis

While specific synthesis methods for “Methyl 2,3-dimethoxybenzoate” were not found in the search results, a related compound “Methyl 3,4-Dimethoxybenzoate” is known to be a useful intermediate in the synthesis of veratric acid derivatives containing benzylidene-hydrazine moieties .


Molecular Structure Analysis

The molecular structure of “Methyl 2,3-dimethoxybenzoate” consists of a planar ester group which is at a dihedral angle with respect to the benzene ring . The molecule has a planar ester group which is at a dihedral angle of 81.46 (3)° with respect to the benzene ring .


Physical And Chemical Properties Analysis

“Methyl 2,3-dimethoxybenzoate” has a molecular weight of 196.20 g/mol . It is a solid substance with a boiling point of 180-185 °C/50 mmHg (lit.) and a melting point of 48-52 °C (lit.) .

Scientific Research Applications

Synthesis and Characterization

  • Methyl 2,3-dimethoxybenzoate is used in the synthesis of various chemical compounds. For instance, it is involved in the synthesis and characterization of 3,5-Dimethoxyphthalic Anhydride, which is a precursor for synthesizing substituted anthraquinones and hypericin derivatives (Liu Zuliang, 2007).

Antioxidant and Antibacterial Activities

  • Research has explored the synthesis of novel benzamide compounds starting from 2,3-dimethoxybenzoic acid, showing significant antioxidant and antibacterial activities. These findings suggest potential applications in developing new pharmacological agents (Hasan Yakan et al., 2020).

Photophysical Properties

  • Methyl 2,3-dimethoxybenzoate derivatives have been studied for their photophysical properties. For example, fluorescent N-methyl-6,11-dimethoxybenzo[2,3-b]carbazole derivatives show promising applications in materials science, particularly in the field of organic electronics and photonics (C. D. S. Lisboa et al., 2016).

Conformation and Steric Effects

  • Studies on the conformation and steric effects of mono- and dimethoxybenzoic acids, including methyl 2,3-dimethoxybenzoate, contribute to understanding their chemical behavior and potential applications in synthetic chemistry (O. Exner et al., 1999).

O-demethylation Reactions

  • Methyl 2,3-dimethoxybenzoate and related compounds are involved in O-demethylation reactions. Such reactions are significant in biochemical processes and can inform biotechnological applications, particularly in enzymatic and microbial transformations (E. Stupperich et al., 1996).

Thermal Degradation and Stability

  • The study of thermal degradation mechanisms of compounds like methyl 2,3-dimethoxybenzoate is crucial in materials science, especially in understanding the stability and decomposition patterns of various polymers and composites (K. Hemvichian et al., 2005).

Safety And Hazards

“Methyl 2,3-dimethoxybenzoate” is classified as Acute toxicity, Oral (Category 4), H302 . It is harmful if swallowed . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and rinsing mouth if swallowed . It is recommended to dispose of contents/container to an approved waste disposal plant .

Future Directions

While specific future directions for “Methyl 2,3-dimethoxybenzoate” were not found in the search results, it’s worth noting that benzoic acid derivatives have been studied for their antifeedant properties . This suggests potential applications in pest control.

Relevant Papers

A paper titled “Structure–Activity Relationships of Benzoic Acid Derivatives as Antifeedants for the Pine Weevil, Hylobius abietis” discusses the antifeedant activity of aromatic organic compounds found in the feces of the pine weevil, Hylobius abietis . The paper identifies “Methyl 2,4-dimethoxybenzoate” and “isopropyl 2,4-dimethoxybenzoate” as highly effective antifeedants .

properties

IUPAC Name

methyl 2,3-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-12-8-6-4-5-7(9(8)13-2)10(11)14-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLIMPUPAKQITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175840
Record name Methyl 2,3-dimethoxybenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3-dimethoxybenzoate

CAS RN

2150-42-7
Record name Methyl 2,3-dimethoxybenzoate
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Record name Methyl 2,3-dimethoxybenzoate
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Record name Methyl 2,3-dimethoxybenzoate
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Record name Methyl 2,3-dimethoxybenzoate
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Record name Methyl 2,3-dimethoxybenzoate
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Record name Methyl 2,3-dimethoxybenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
JLE Erickson, JM Dechary - Journal of the American Chemical …, 1952 - ACS Publications
(1) H. Staudinger, Ber., 41, 1355 (1908).(2) H. Staudinger, Ann., 380, 248 (1911). isolated a colorless substance which was identical with the product obtained from catechol and …
Number of citations: 19 pubs.acs.org
LS Erre, G Micera, F Cariati - Polyhedron, 1987 - Elsevier
Cu(II) complexes of 2-methoxybenzoic acid (MBH), 2,x-dimethoxybenzoic acids (2,x-DMBH; x = 3, 4, 5 and 6) and 3,y-dimethoxybenzoic acids (3,y-DMBH; y = 4 and 5) have been …
Number of citations: 22 www.sciencedirect.com
KN Scott - Journal of Magnetic Resonance (1969), 1970 - Elsevier
Precise values of aromatic proton chemical shifts and coupling constants for phenol, anisole, and 22 hydroxy- and methoxy-substituted benzoic acids and methyl benzoates were …
Number of citations: 52 www.sciencedirect.com
ES Nakamura, F Kurosaki, M Arisawa, T Mukainaka… - Cancer Letters, 2002 - Elsevier
The anti-tumor promoting effects of fruits of Caesalpinia ferrea Mart. (Leguminosae) were tested by the in vitro Epstein–Barr virus early antigen (EBV-EA) activation assay, and its active …
Number of citations: 97 www.sciencedirect.com
RW Grady, EJ Bienen, AB Clarkson Jr - Molecular and biochemical …, 1986 - Elsevier
Alkyl esters of 3,4-dihydroxybenzoic acid are inhibitors of the sn-glycerol-3-phosphate oxidase system of Trypanosoma brucei brucei in vitro and have significant trypanocidal activity in …
Number of citations: 40 www.sciencedirect.com
A Heindl, O Rau, G Spiteller - Biomedical mass spectrometry, 1985 - Wiley Online Library
3,5‐Dihydroxyphenylpropionic acid, 3,5‐dihydroxycinnamic acid and 2,3‐dihydroxycinnamic acid were detected for the first time to be components of human urine. In the course of this …
Number of citations: 7 onlinelibrary.wiley.com
K Sunnerheim, A Nordqvist, G Nordlander… - Journal of agricultural …, 2007 - ACS Publications
Antifeedant activity of mainly phenylpropanoic, cinnamic, and benzoic acids esters was tested on the pine weevil, Hylobius abietis (L.). Of 105 compounds screened for activity, 9 …
Number of citations: 25 pubs.acs.org
FE King, JH Gilks, MW Partridge - Journal of the Chemical Society …, 1955 - pubs.rsc.org
… Methyl 2 : 3-dimethoxybenzoate, prepared from this acid by interaction with methyl iodide and potassium carbonate in acetone, had mp 47", undepressed by a sample prepared by …
Number of citations: 18 pubs.rsc.org
K Padala, S Pimparkar, P Madasamy… - Chemical …, 2012 - pubs.rsc.org
A ruthenium-catalyzed oxidative coupling of substituted aromatic and heteroaromatic esters with alkenes in the presence of catalytic amounts of AgSbF6 and Cu(OAc)2 to provide highly …
Number of citations: 107 pubs.rsc.org
R Sirgamalla, K Adem, V Thumma, J Devaram… - Chemical Data …, 2023 - Elsevier
An efficient and facile route for the Palladium-catalyzed Csingle bondH bond functionalization of aromatic and heteroaromatic esters with acrylates/alkenes in THF under open-air reflux …
Number of citations: 2 www.sciencedirect.com

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